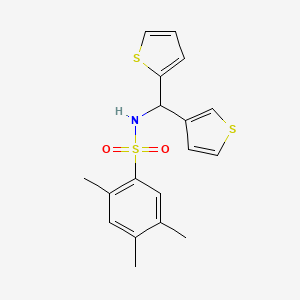

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S3/c1-12-9-14(3)17(10-13(12)2)24(20,21)19-18(15-6-8-22-11-15)16-5-4-7-23-16/h4-11,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYUALWYSCTBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis and the Hinsberg synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiol derivatives .

Scientific Research Applications

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: It could be developed into therapeutic agents for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Thiazolo[3,2-a]Pyrimidine Derivatives

Key Observations :

- Nitro Substituent Position : The 3-nitrophenyl derivative (4i) exhibits a higher melting point (211–213°C) compared to the 2-nitrophenyl analogue (4c, 182–184°C), likely due to differences in molecular symmetry and packing efficiency influenced by nitro group orientation .

- Yield Trends : The 3-nitrophenyl derivative (71% yield) is synthesized more efficiently than the 2-nitrophenyl analogue (39%), suggesting steric or electronic factors favor cyclization at the meta position .

Spectroscopic and Structural Comparisons

NMR and IR Data :

- Carboxamide NH Resonance : In the 2-nitrophenyl derivative (4c), the NH proton appears at δ 9.10 ppm (DMSO-d₆), slightly downfield compared to the 3-nitrophenyl analogue (δ 8.35 ppm, 4i), indicating stronger hydrogen bonding or electron withdrawal in the ortho position .

- C=O Stretching : IR spectra for carboxylate derivatives (e.g., 4i) show C=O stretches near 1628–1640 cm⁻¹, consistent with conjugated carbonyl groups. The carboxamide C=O in the target compound is expected to absorb at similar frequencies .

Crystal Packing :

While crystal data for the target compound are unavailable, the ethyl 7-methyl-3-oxo-5-phenyl derivative () reveals a puckered thiazolo pyrimidine core with dihedral angles of 80.94° between the fused ring and substituted benzene. This suggests that bulky substituents (e.g., nitro groups) may further distort the molecular geometry, affecting intermolecular interactions .

Antimicrobial Activity :

- Ethyl-2-nitrophenyl derivative (4c) and ethyl-3-nitrophenyl derivative (4i) were tested against bacterial and fungal strains, with 4i showing moderate activity (MIC: 16–32 µg/mL) compared to 4c (MIC: 32–64 µg/mL). The enhanced activity of 4i may arise from improved solubility or target binding due to nitro group positioning .

- Methoxy vs. Nitro Substituents : The 4-methoxyphenyl derivative () lacks antimicrobial data but is hypothesized to exhibit reduced activity compared to nitro derivatives due to electron-donating effects, which may diminish interactions with microbial targets .

Biological Activity

2,4,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a compound of increasing interest due to its potential biological activities. This article focuses on its biological activity, exploring various studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound contains a sulfonamide functional group, which is known for its biological significance. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17N1O2S1

- Molecular Weight : 303.38 g/mol

Structural Features

| Feature | Description |

|---|---|

| Sulfonamide Group | Contributes to biological activity |

| Thiophene Rings | Enhance interaction with biological targets |

| Alkyl Substituents | Influence solubility and bioavailability |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group can act as an inhibitor for certain enzymes, while the thiophene rings may enhance binding affinity through π-π stacking interactions.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : Interaction with specific receptors could modulate physiological responses.

- Antiviral Activity : Some derivatives have shown potential antiviral properties against RNA viruses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a related compound demonstrated effective inhibition of the NS5B RNA-dependent RNA polymerase in hepatitis C virus with an IC50 value of 0.54 μM .

Antifungal Activity

Research has indicated that certain thiophene derivatives exhibit broad-spectrum antifungal activity. For example, compounds with similar structural motifs showed MIC values against Candida albicans ranging from 0.03 to 0.5 μg/mL .

Case Studies

- In Vitro Studies : A study on thiophene-containing sulfonamides revealed significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Animal Models : In vivo studies demonstrated that these compounds could reduce tumor growth in xenograft models.

Biological Activity Summary

| Activity Type | Compound | Target | IC50/MIC Value |

|---|---|---|---|

| Antiviral | Thiophene Derivative | NS5B Polymerase | 0.54 μM |

| Antifungal | Similar Compound | Candida albicans | 0.03 - 0.5 μg/mL |

| Cytotoxicity | Various Derivatives | Cancer Cell Lines | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.